1-phenyl-4-(pyridin-3-ylmethyl)piperazine
Overview
Description
1-Phenyl-4-(pyridin-3-ylmethyl)piperazine is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound features a phenyl group and a pyridin-3-ylmethyl group attached to a piperazine ring, making it a versatile molecule in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-4-(pyridin-3-ylmethyl)piperazine can be achieved through several methods. One common approach involves the alkylation of 1-phenylpiperazine with 3-chloromethylpyridine under basic conditions. The reaction typically uses a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale synthesis using similar alkylation reactions. The process may include optimization of reaction conditions to maximize yield and purity, such as controlling temperature, reaction time, and the use of catalysts to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-4-(pyridin-3-ylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert certain functional groups into simpler forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of simpler alkyl or amine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-Phenyl-4-(pyridin-3-ylmethyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1-phenyl-4-(pyridin-3-ylmethyl)piperazine involves its interaction with specific molecular targets. As a histamine H3 receptor antagonist, it binds to the H3 receptor, inhibiting its activity and modulating the release of neurotransmitters such as histamine, dopamine, and serotonin. This modulation can lead to various physiological effects, including pain relief and improved cognitive function . Additionally, its activity as a sigma-1 receptor antagonist involves binding to the sigma-1 receptor, which plays a role in modulating ion channels and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Phenylpiperazine: Lacks the pyridin-3-ylmethyl group, making it less versatile in certain applications.
4-(Pyridin-3-ylmethyl)piperazine: Lacks the phenyl group, which may affect its binding affinity and biological activity.
1-Phenyl-4-(pyridin-2-ylmethyl)piperazine: Similar structure but with the pyridinyl group at a different position, potentially altering its chemical and biological properties.
Uniqueness
1-Phenyl-4-(pyridin-3-ylmethyl)piperazine is unique due to the presence of both the phenyl and pyridin-3-ylmethyl groups, which contribute to its distinct chemical reactivity and biological activity. This combination allows it to interact with multiple molecular targets, making it a valuable compound in various research fields .
Properties
IUPAC Name |
1-phenyl-4-(pyridin-3-ylmethyl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3/c1-2-6-16(7-3-1)19-11-9-18(10-12-19)14-15-5-4-8-17-13-15/h1-8,13H,9-12,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VURJGCFRHBANFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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